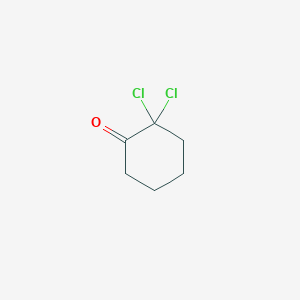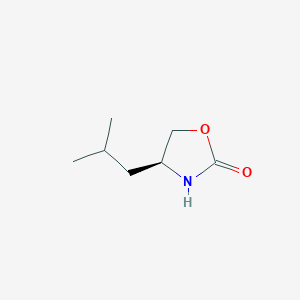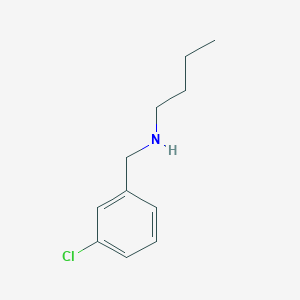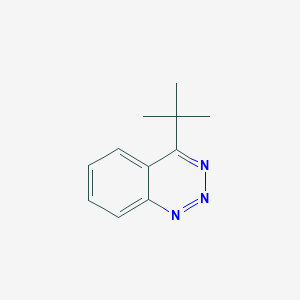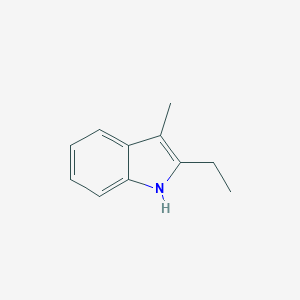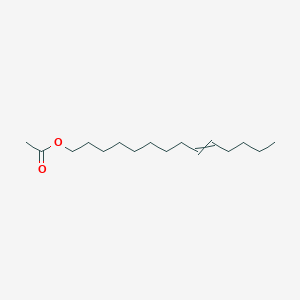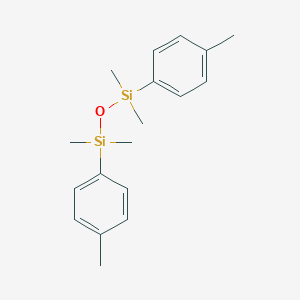
1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane: is an organosilicon compound characterized by the presence of two p-tolyl groups and four methyl groups attached to a disiloxane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,3-divinyltetramethyldisiloxane with p-tolylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the p-tolyl groups to the disiloxane backbone.
Industrial Production Methods: Industrial production of this compound involves scaling up the hydrosilylation reaction. The process requires precise control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The p-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products:
Oxidation: Silanols and siloxane derivatives.
Reduction: Silanes.
Substitution: Various substituted disiloxanes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable siloxane bonds, which contribute to its chemical stability and reactivity. The p-tolyl groups enhance the compound’s hydrophobicity, influencing its interactions with other molecules and surfaces.
Vergleich Mit ähnlichen Verbindungen
1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane: Similar structure but with phenyl groups instead of p-tolyl groups.
1,3-Dimethyl-1,1,3,3-tetramethyldisiloxane: Lacks the aromatic groups, resulting in different chemical properties.
1,3-Diethyl-1,1,3,3-tetramethyldisiloxane: Contains ethyl groups, leading to variations in reactivity and applications.
Uniqueness: 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane is unique due to the presence of p-tolyl groups, which impart specific chemical properties such as increased hydrophobicity and potential for functionalization. This makes it particularly valuable in applications requiring stable and hydrophobic organosilicon compounds.
Eigenschaften
IUPAC Name |
[dimethyl-(4-methylphenyl)silyl]oxy-dimethyl-(4-methylphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26OSi2/c1-15-7-11-17(12-8-15)20(3,4)19-21(5,6)18-13-9-16(2)10-14-18/h7-14H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQYEVSZYLVDNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)O[Si](C)(C)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
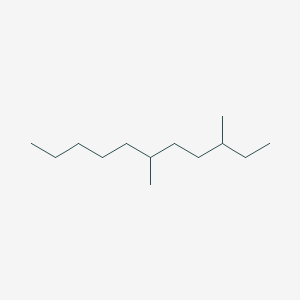


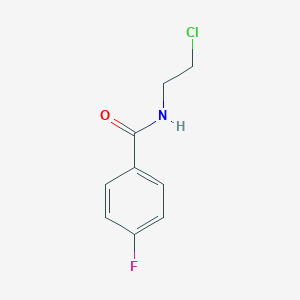
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)
